(5E,7Z,9Z)-6-chlorobenzo[8]annulene
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Overview
Description
(5E,7Z,9Z)-6-chlorobenzo8annulene is a cyclic conjugated hydrocarbon with a chlorine substituent. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . The compound is part of the 8annulene family, which includes cyclooctatetraene and its derivatives .
Preparation Methods
The synthesis of (5E,7Z,9Z)-6-chlorobenzo8annulene typically involves the chlorination of benzo8annulene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
(5E,7Z,9Z)-6-chlorobenzo8annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(5E,7Z,9Z)-6-chlorobenzo8annulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated cyclic hydrocarbons and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (5E,7Z,9Z)-6-chlorobenzo8annulene involves its interaction with molecular targets through its conjugated π-electron system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
(5E,7Z,9Z)-6-chlorobenzo8annulene can be compared with other annulenes such as:
Cyclooctatetraene: Unlike (5E,7Z,9Z)-6-chlorobenzoannulene, cyclooctatetraene is non-aromatic due to its tub-shaped conformation.
Benzene: Benzene is a annulene and is aromatic, whereas (5E,7Z,9Z)-6-chlorobenzoannulene is part of the annulene family and exhibits different reactivity and stability.
Cyclododecahexaene: This [12]annulene is antiaromatic and less stable compared to (5E,7Z,9Z)-6-chlorobenzoannulene.
These comparisons highlight the unique properties of (5E,7Z,9Z)-6-chlorobenzo8annulene, particularly its stability and reactivity due to its conjugated system and chlorine substituent.
Properties
Molecular Formula |
C12H9Cl |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(5E,7Z,9Z)-6-chlorobenzo[8]annulene |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-9H/b4-3?,6-3-,8-4-,10-6?,11-9?,12-8?,12-9+ |
InChI Key |
GCWZXTXQJQAOTR-NERFTBHCSA-N |
Isomeric SMILES |
C1=CC=C2/C=C(\C=C/C=C\C2=C1)/Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC=CC2=C1)Cl |
Origin of Product |
United States |
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